2-i-propyl-4,5-dibromo-3(2H)pyridazinone
Description
2-i-Propyl-4,5-dibromo-3(2H)pyridazinone is a brominated pyridazinone derivative characterized by an isopropyl substituent at the 2-position and bromine atoms at the 4- and 5-positions of the pyridazinone ring. Pyridazinones are heterocyclic compounds widely studied for their biological activity, including herbicidal, fungicidal, and pharmaceutical applications . The bromination pattern in such molecules typically enhances electrophilicity and reactivity, which may influence solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C7H8Br2N2O |
|---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
4,5-dibromo-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C7H8Br2N2O/c1-4(2)11-7(12)6(9)5(8)3-10-11/h3-4H,1-2H3 |
InChI Key |
FCVZSCKKXWVHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C=N1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- In contrast, the electron-withdrawing 2-oxopropyl group (in Catalog 169615) may enhance electrophilicity at the pyridazinone core . Melting Points: The phenyl-substituted analog (CAS 14305-08-9) exhibits a higher melting point (180–185°C) compared to non-aromatic derivatives, likely due to π-π stacking interactions absent in aliphatic substituents . Solubility: Brominated pyridazinones generally show moderate solubility in polar organic solvents (e.g., DMSO, acetone), but solubility decreases with larger hydrophobic substituents (e.g., phenyl vs. methyl) .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-isopropyl-4,5-dibromo-3(2H)-pyridazinone?
- Methodological Answer : The compound is typically synthesized via halogenation of pyridazinone precursors. For example, bromination of 2-isopropyl-3(2H)-pyridazinone using bromine or brominating agents (e.g., PBr₃) under controlled conditions yields the dibromo derivative. Reaction optimization often involves refluxing in non-polar solvents (e.g., CCl₄) to enhance regioselectivity . Purification steps like recrystallization or column chromatography are critical to isolate high-purity products .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and verify the presence of isopropyl and bromine groups .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (C₇H₈Br₂N₂O) .
- X-ray Diffraction : Resolves crystal structure and confirms stereochemistry in derivatives .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in dichloromethane, DMSO, or THF. Solubility profiles dictate reaction solvent choices (e.g., DMF for nucleophilic substitutions) and purification strategies (e.g., precipitation in hexane) . Storage in dry, cool environments is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields and selectivity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination .
- Catalyst Use : Lewis acids (e.g., FeCl₃) can enhance regioselectivity in halogenation .
- Flow Chemistry : Continuous flow reactors improve scalability and reduce byproduct formation in industrial analogs .
- In Situ Monitoring : Techniques like HPLC track reaction progress and identify intermediates .
Q. What computational approaches are employed to study electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G(d,p) models predict HOMO-LUMO gaps, polarizability, and nucleophilic/electrophilic sites, aiding in understanding bromine’s electron-withdrawing effects .
- Molecular Docking : Evaluates interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
- QSAR Modeling : Correlates substituent effects (e.g., bromine vs. chlorine) with pharmacological data .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Reproduce studies using identical cell lines (e.g., HeLa for cytotoxicity) and controls .
- Metabolic Stability Tests : Assess whether in vitro activity translates to in vivo models (e.g., rodent pharmacokinetics) .
- Isosteric Replacement : Compare bromine with chlorine analogs to isolate electronic vs. steric contributions to activity .
Q. What is the role of substituents (e.g., bromine, isopropyl) in modulating biological activity?
- Methodological Answer :
- Bromine : Enhances electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .
- Isopropyl Group : Increases lipophilicity, enhancing membrane permeability in cell-based assays .
- SAR Studies : Systematic substitution at the 2-position (e.g., phenyl vs. isopropyl) reveals steric bulk’s impact on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
